molecular formula C17H15N3O3 B2889644 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 303792-39-4

2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2889644
CAS No.: 303792-39-4
M. Wt: 309.325
InChI Key: JRBANGPVGWEJMV-UHFFFAOYSA-N
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Description

2-(2-Methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidine core substituted with a 2-methoxyanilino group at position 2, a methyl group at position 9, and a carbaldehyde at position 3. This structure confers unique electronic and steric properties, making it a candidate for pharmacological investigations, particularly in enzyme inhibition and anticancer applications .

Properties

IUPAC Name

2-(2-methoxyanilino)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-5-9-20-16(11)19-15(12(10-21)17(20)22)18-13-7-3-4-8-14(13)23-2/h3-10,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRBANGPVGWEJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminopyridine with an appropriate aldehyde to form the pyrido[1,2-a]pyrimidine core. Subsequent functionalization steps introduce the methoxyanilino and carbaldehyde groups under controlled conditions, often involving catalysts and specific reaction temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed to achieve optimal results .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The target compound is compared to structurally related pyrido[1,2-a]pyrimidine derivatives below:

Compound Substituent at Position 2 Molecular Formula Molecular Weight Key Features
Target compound 2-(2-Methoxyanilino) Not explicitly given ~325–350 (estimated) Moderate lipophilicity; methoxy group enhances electron density .
2-(4-Benzyl-1-piperidinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Benzylpiperidinyl C22H23N3O2 361.45 Increased bulkiness; benzyl group enhances lipophilicity and CNS penetration.
2-[4-(2-Methoxyphenyl)piperazinyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-(2-Methoxyphenyl)piperazinyl C21H21N3O3 363.41 Piperazine moiety improves solubility; methoxy-phenyl enhances π-π stacking.
2-((2-Hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (2-Hydroxyethyl)amino C12H13N3O3 247.25 Polar hydroxyethyl group increases aqueous solubility but reduces membrane permeability.
9-Methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Thiomorpholin-4-yl C14H15N3O2S 313.35 Sulfur atom enhances metabolic stability; moderate electron-withdrawing effect.
2-(Azepan-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Azepan-1-yl C15H17N3O2 287.32 Seven-membered ring increases conformational flexibility for target binding.
2-(4-Fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde 4-Fluorophenoxy C16H11FN2O3 298.27 Fluorine atom improves electronegativity and binding affinity via dipole interactions.

Physicochemical and Pharmacokinetic Profiles

  • Solubility: The target compound’s 2-methoxyanilino group balances moderate polarity (LogP ~2.5–3.0), favoring both aqueous and lipid solubility.
  • Metabolic Stability : Methoxy groups are generally resistant to cytochrome P450 oxidation, enhancing metabolic stability compared to hydroxylated analogs .
  • Toxicity : Aldehyde moieties may react with glutathione, necessitating structural optimization to mitigate reactivity .

Biological Activity

The compound 2-(2-methoxyanilino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

The molecular formula of this compound is C17H15N3O3C_{17}H_{15}N_{3}O_{3} with a molecular weight of approximately 329.32 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, which is significant in medicinal chemistry due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC17H15N3O3
Molecular Weight329.32 g/mol
CAS Number304864-99-1

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrido[1,2-a]pyrimidines have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves inhibition of bacterial DNA synthesis or interference with enzyme activity critical for cell wall synthesis.

Anticancer Properties

Research indicates that the compound may possess anticancer properties. It has been suggested that derivatives from the pyrido[1,2-a]pyrimidine family can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have reported IC50 values indicating potent activity against cancer cell lines like HeLa and MCF-7.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. Notably, it has shown promise in inhibiting human leukocyte elastase (HLE), which plays a role in inflammatory diseases. Inhibition of HLE can mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma. The reported inhibition constant (K_i) values suggest a high affinity for the target enzyme.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of the pyrido[1,2-a]pyrimidine scaffold were tested against multiple pathogens. The results indicated that compounds with a methoxy substitution exhibited enhanced antimicrobial activity compared to their unsubstituted counterparts. This study underscores the importance of structural modifications in enhancing biological activity.

Study 2: Anticancer Activity

A recent investigation into the anticancer effects of pyrido[1,2-a]pyrimidine derivatives revealed that specific substitutions at the 9-position significantly increased cytotoxicity against breast cancer cell lines. The study utilized MTT assays to determine cell viability and found that compounds with electron-withdrawing groups demonstrated superior activity.

Study 3: Enzyme Inhibition

Inhibition studies on HLE revealed that certain derivatives of the compound could effectively reduce elastase activity in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases where HLE plays a critical role.

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